Bis(2-hydroxyethyl)ammonium sulphamate

Aminoplast Resin Curing Melamine-Formaldehyde Latent Curing Agent

Bis(2-hydroxyethyl)ammonium sulphamate, also known as diethanolammonium sulphamate, is a protic ionic liquid (PIL) formed from the proton transfer between sulfamic acid and diethanolamine. This room-temperature liquid salt has been characterized for its fundamental electrochemical properties as part of a broader class of PILs, where its specific anion-cation combination dictates properties like viscosity, conductivity, and electrochemical stability.

Molecular Formula C4H14N2O5S
Molecular Weight 202.23 g/mol
CAS No. 43052-68-2
Cat. No. B12662951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)ammonium sulphamate
CAS43052-68-2
Molecular FormulaC4H14N2O5S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC(CO)NCCO.NS(=O)(=O)O
InChIInChI=1S/C4H11NO2.H3NO3S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H3,1,2,3,4)
InChIKeyCGVQSPFFDKZASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)ammonium Sulphamate (CAS 43052-68-2): A Protic Ionic Liquid and Curing Accelerator


Bis(2-hydroxyethyl)ammonium sulphamate, also known as diethanolammonium sulphamate, is a protic ionic liquid (PIL) formed from the proton transfer between sulfamic acid and diethanolamine [1]. This room-temperature liquid salt has been characterized for its fundamental electrochemical properties as part of a broader class of PILs, where its specific anion-cation combination dictates properties like viscosity, conductivity, and electrochemical stability [1]. Beyond its classification as an ionic liquid, it has a well-defined industrial application as a latent curing accelerator for aminoplast resins, particularly those based on melamine-formaldehyde chemistry, where it is noted for its high activity and non-corrosive nature [2].

Why Generic 'Ammonium Sulphamate' Salts Cannot Substitute Bis(2-hydroxyethyl)ammonium Sulphamate in Curing Applications


The selection of the sulphamate counter-cation critically dictates performance in specific applications, precluding simple substitution by other ammonium sulphamate salts. For example, while ammonium sulphamate itself is a known non-selective herbicide [1], its use in aminoplast resin curing is functionally different. Similarly, the closest structural analog, triethanolammonium sulphamate, is explicitly cited as having only a 'low activity as a curing agent' and is described as 'considerably superior' in performance by the diethanolammonium version, especially in resins that have been highly modified with plasticizing agents [2]. This demonstrates that the cation's specific structure—diethanolamine vs. triethanolamine or simple ammonium—is not interchangeable but is instead the key determinant of latent curing efficacy and tolerance for modifying additives [2].

Quantitative Performance Evidence for Bis(2-hydroxyethyl)ammonium Sulphamate vs. Analogues


Curing Activity in Modified Aminoplast Resins: Bis(2-hydroxyethyl)ammonium Sulphamate vs. Triethanolammonium Sulphamate

In a direct, head-to-head comparison within the same patent, bis(2-hydroxyethyl)ammonium sulphamate (diethanolammonium sulphamate) was found to be 'surprisingly, considerably superior' to its closest analog, triethanolammonium sulphamate, as a curing accelerator. This superiority is most pronounced in aminoplast resins containing more than 3% by weight of elasticising modifying agents like diethylene glycol, caprolactam, or sorbitol, where the known triethanolamine salt exhibits unacceptably low activity [1]. The diethanolammonium salt retains high activity under these challenging conditions, making it suitable for modified resin formulations where the triethanolammonium analogue fails [1].

Aminoplast Resin Curing Melamine-Formaldehyde Latent Curing Agent

Latent Curing Agent Efficiency: Processing Time and Curing Temperature Profile

The compound functions as a latent curing agent, meaning it must balance a long processing time at room temperature with rapid curing at elevated temperatures. The patent explicitly targets this profile, requiring an 'adequate processing time at room temperature and, on the other hand, as short as possible a curing time at the processing temperatures of 100° to 170° C.' [1]. Bis(2-hydroxyethyl)ammonium sulphamate is presented as an effective agent achieving this balance at a low loading of 0.05 to 3% by weight, and ideally 0.2 to 1.2% by weight, relative to the solid resin [1]. While specific gel times are not provided, the compound is effective in this specific window without causing mold corrosion, a critical practical advantage over some alternative latent acid catalysts [1].

Thermosetting Polymers Processing Window Cure Kinetics

Non-Corrosivity and Non-Yellowing Properties in Carbohydrate-Containing Resins

A key practical advantage differentiating this compound from some alternative latent acid catalysts is its lack of corrosivity toward metal molds and its resistance to causing yellowing in the final product. The patent explicitly states that the curing agent 'has a good activity and exhibits no yellowing phenomena when aminoplast resins containing carbohydrates are cured, and it has no corrosive properties' [1]. This is contrasted with other amine salt curing agents known from European Patent Application No. 0,000,780, which are described as exhibiting 'the disadvantage that yellowing takes place during curing' when carbohydrates are present [1]. This combination of non-corrosivity and color stability provides a direct selection criterion.

Mold Corrosion Resin Yellowing Material Compatibility

Validated Application Scenarios for Bis(2-hydroxyethyl)ammonium Sulphamate


Curing Elasticised Melamine-Formaldehyde Impregnating Resins for Decorative Laminates

This is the primary validated industrial application. It is selected for curing melamine-formaldehyde resins that have been heavily modified with >3% wt. of elasticising agents like caprolactam or diethylene glycol. In this scenario, the closest analogue, triethanolammonium sulphamate, fails to provide adequate curing activity [1]. The compound is used at a preferred loading of 0.2-1.2% wt. (relative to solid resin) to produce non-yellowing, fully cured laminates without corrosion of the pressing equipment [1].

Curing Carbohydrate-Filled Urea-Formaldehyde Moulding Compounds

When urea-formaldehyde resins are blended with carbohydrate-based fillers or modifiers (e.g., cellulose, wood flour), many latent acid catalysts cause yellowing, rendering the final product aesthetically unacceptable. This compound provides a solution by curing the resin without inducing color formation, maintaining the desired appearance of the moulded part [1].

Fundamental Electrochemical Research on Protic Ionic Liquid Electrolytes

This compound serves as a model protic ionic liquid (PIL) in systematic studies of structure-property relationships. As part of a series of diethanolammonium-based PILs, it is used to investigate how the sulfamate anion influences key electrolyte properties such as viscosity, ionic conductivity, and electrochemical potential windows at various electrode materials like glassy carbon, platinum, and gold [2]. This is essential for researchers developing non-volatile electrolytes for sensors or batteries.

Quote Request

Request a Quote for Bis(2-hydroxyethyl)ammonium sulphamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.